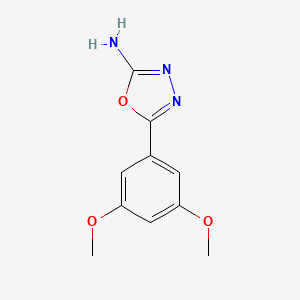

5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Description

5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group at position 5 and an amine group at position 2. The oxadiazole ring is planar, with bond lengths (C–O ≈ 1.36–1.37 Å, C–N ≈ 1.28–1.29 Å) indicative of aromaticity and conjugation . The dimethoxyphenyl substituent introduces electron-donating methoxy groups, which influence electronic distribution and intermolecular interactions such as hydrogen bonding (N–H⋯N) .

Propriétés

IUPAC Name |

5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNDYIWQCBMYSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,5-dimethoxybenzohydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

-

Hydrazide Preparation

- 3,5-Dimethoxybenzohydrazide can be synthesized by reacting 3,5-dimethoxybenzoic acid with hydrazine hydrate.

- Reaction conditions: Reflux in ethanol or methanol for several hours.

-

Cyclization to Oxadiazole

- The hydrazide is then reacted with a carboxylic acid derivative (such as an ester or acid chloride) in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

- Reaction conditions: Heating the mixture at elevated temperatures (100-150°C) for several hours.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes:

- Use of continuous flow reactors to ensure consistent reaction conditions.

- Implementation of efficient purification techniques such as crystallization or chromatography to obtain high-purity product.

- Recycling of solvents and reagents to minimize waste and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation

- The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

-

Reduction

- Reduction of the oxadiazole ring can lead to the formation of amines or other reduced products.

-

Substitution

- Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine and related compounds:

- Antibacterial Effects : Research indicates that derivatives of oxadiazoles exhibit significant antibacterial activity against various pathogens. For instance, compounds synthesized with the oxadiazole framework showed effective inhibition against Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : Some derivatives have also been tested for antifungal activity against species such as Candida albicans, displaying promising results .

Antiparasitic Activity

The compound has shown effectiveness against parasitic infections. In vitro studies revealed that certain oxadiazole derivatives possess antileishmanial properties, outperforming standard treatments in specific assays .

Anticancer Activity

This compound derivatives have been investigated for their anticancer potential:

- Breast Cancer Cell Lines : Compounds derived from this structure were evaluated against MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated significant cytotoxicity with IC50 values lower than those of established chemotherapeutics like Doxorubicin .

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways .

Neuroprotective Effects

Recent studies highlight the neuroprotective potential of oxadiazole derivatives:

- Acetylcholinesterase Inhibition : Certain compounds have been identified as potent inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's . For example, one derivative exhibited an IC50 value of 0.068 µM against acetylcholinesterase, indicating strong inhibitory activity .

Case Study 1: Anticancer Activity Evaluation

A study conducted by Bajaj et al. focused on synthesizing novel oxadiazole derivatives and evaluating their anticancer effects on breast cancer cell lines. The findings revealed that specific compounds had IC50 values significantly lower than standard treatments, indicating their potential as effective anticancer agents .

| Compound | Cell Line | IC50 Value (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|---|

| 15a | MCF-7 | 2.5 ± 0.35 | Doxorubicin | 5.0 |

| 15b | MDA-MB-231 | 2.27 ± 0.73 | Doxorubicin | 5.0 |

Case Study 2: Neuroprotective Properties

Research by Tripathi et al. evaluated the multifunctional inhibitory activity of oxadiazole derivatives against cholinesterases and their effects on cognitive function in animal models of Alzheimer's disease. The study concluded that specific derivatives improved learning and memory in treated rats compared to controls .

Mécanisme D'action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxadiazole ring and the dimethoxyphenyl group can influence its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The table below compares the molecular features and biological activities of 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine with its analogues:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (OCH₃) enhance solubility and hydrogen-bonding capacity compared to halogens (Br, Cl, F), which increase molecular weight and logP (lipophilicity) .

Antimicrobial Activity

- 5-(3,5-Dibromophenyl)-1,3,4-oxadiazol-2-amine (108) : Demonstrates broad-spectrum activity against Streptococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Aspergillus niger, with MIC values comparable to streptomycin (bacteria) and griseofulvin (fungi) .

Anticancer Potential

- N-(Substituted Phenyl)-5-(3,4,5-Trimethoxyphenyl) Analogues : Derivatives with trimethoxy substituents exhibit predicted anticancer activity, complying with Lipinski’s rule (molecular weight <500, logP <5) . The 3,4,5-trimethoxy group enhances interactions with tubulin or kinase targets, a feature absent in the 3,5-dimethoxy derivative .

Activité Biologique

5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in cancer research. The oxadiazole scaffold is known for its potential as an anticancer agent due to its ability to interact with various biological targets. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

- Chemical Formula : C10H11N3O3

- Molecular Weight : 221.22 g/mol

- CAS Number : 19949-29-2

- Purity : ≥95% .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and pathways involved in cancer proliferation. The compound's structural modifications enhance its interaction with nucleic acids and proteins that are crucial in cancer cell survival and proliferation.

Key Mechanisms:

- Inhibition of Histone Deacetylases (HDACs) : Oxadiazole derivatives have shown promising HDAC inhibitory activity, which is vital for regulating gene expression associated with cancer progression .

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in various cancer cell lines through pathways involving p53 activation and caspase cleavage .

- Targeting Specific Enzymes : The compound interacts with enzymes such as thymidylate synthase and telomerase, which play significant roles in DNA synthesis and repair mechanisms in cancer cells .

Biological Activity Against Cancer Cell Lines

Recent studies have demonstrated the cytotoxic effects of this compound on multiple cancer cell lines. The following table summarizes the IC50 values observed in various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.63 | |

| MDA-MB-231 (Breast) | 12.0 | |

| U-937 (Leukemia) | 0.12 - 2.78 | |

| A549 (Lung) | 0.12 - 2.78 | |

| PANC-1 (Pancreatic) | Micromolar range |

Case Studies and Research Findings

- Cytotoxicity Evaluation : In vitro studies have shown that this compound exhibits significant cytotoxicity against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

- Mechanistic Studies : Flow cytometry assays revealed that this compound induces apoptosis in a dose-dependent manner across multiple cancer cell lines. Western blot analysis indicated an increase in p53 expression levels and active caspase-3 cleavage in treated cells .

- Structural Modifications : Research emphasizes the importance of structural modifications to enhance the biological potency of oxadiazole derivatives. Variations in substituents on the phenyl ring can significantly affect their anticancer activity .

Q & A

Q. What are the established synthetic routes for 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, and what key parameters influence yield and purity?

The compound is typically synthesized via cyclization reactions. A common approach involves reacting hydrazine derivatives with carboxylic acid precursors under acidic conditions. For example, derivatives of 1,3,4-oxadiazole can be synthesized by refluxing 3,5-dimethoxyphenyl-substituted hydrazides with carbon disulfide in ethanol, followed by cyclization using phosphorous oxychloride (POCl₃) . Key parameters include:

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄ or POCl₃) enhance reaction efficiency.

- Temperature control : Reflux conditions (70–90°C) optimize cyclization.

- Purification : Recrystallization from ethanol or methanol ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the 3,5-dimethoxyphenyl group (e.g., aromatic protons at δ 6.5–7.0 ppm and methoxy groups at δ 3.8–3.9 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 263.09 for C₁₀H₁₁N₃O₃) .

- X-ray Crystallography : SHELX software refines crystal structures, revealing planarity of the oxadiazole ring and intramolecular hydrogen bonding (e.g., N–H···N interactions) .

Q. How does the 3,5-dimethoxyphenyl substituent affect the compound’s electronic and steric properties?

The electron-donating methoxy groups enhance aromatic ring electron density, increasing nucleophilic substitution reactivity. Steric hindrance from the 3,5-substitution pattern restricts rotation, stabilizing planar conformations critical for bioactivity . Computational studies (e.g., DFT) predict reduced HOMO-LUMO gaps (~4.5 eV), favoring charge-transfer interactions in biological systems .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

Discrepancies in bioactivity (e.g., IC₅₀ values) arise from assay variability. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., NCI-H522 for anticancer assays) and dose ranges (e.g., 1–100 μM) .

- Statistical validation : Apply ANOVA to compare results across laboratories, accounting for solvent effects (DMSO vs. ethanol) .

- Target validation : Confirm mechanism via enzyme inhibition assays (e.g., SGLT2 or CDK2 modulation) .

Q. How does molecular docking predict interactions between this compound and biological targets?

Docking studies (e.g., AutoDock Vina) reveal:

- Binding affinity : The oxadiazole nitrogen forms hydrogen bonds with kinase active sites (e.g., CDK2: ΔG = −8.2 kcal/mol) .

- Structural insights : The 3,5-dimethoxyphenyl group occupies hydrophobic pockets, enhancing selectivity over non-target enzymes .

- Validation : Compare docking poses with crystallographic data (e.g., PDB ID 4YC3) to refine predictive models .

Q. What are the challenges in interpreting crystallographic data for this compound, and how are they addressed?

Challenges include:

- Twinned crystals : Use SHELXL’s TWIN command to refine data, improving R-factor convergence (<5%) .

- Disorder in methoxy groups : Apply restraints to thermal parameters (ISOR in SHELXL) .

- Hydrogen bonding networks : Validate via Hirshfeld surface analysis to distinguish intramolecular (N–H···O) vs. intermolecular (C–H···π) interactions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

- Substituent variation : Replace methoxy groups with halogens (e.g., Cl, Br) to enhance lipophilicity (logP increase from 1.2 to 2.5) .

- Scaffold hybridization : Fuse with triazole or thiadiazole rings to improve solubility (e.g., 50% increase in PBS solubility) .

- Pharmacophore mapping : Identify critical motifs (e.g., oxadiazole core and para-methoxy groups) using QSAR models (r² > 0.85) .

Key Data from Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.